Alizarin-5-sulfonic Acid
Description
Historical Context of Alizarin-Based Compounds in Scientific Inquiry
The story of Alizarin-5-sulfonic acid is rooted in the history of alizarin (B75676), a vibrant red dye originally extracted from the roots of the madder plant (Rubia tinctorum). ontosight.aisciencedoze.com For centuries, alizarin was a cornerstone of the textile industry, second only to indigo (B80030) in importance. nli.org.il The scientific inquiry into alizarin intensified in the 19th century, a period of significant advancement in organic chemistry. A revolutionary moment occurred in 1868 when German chemists Carl Graebe and Carl Liebermann achieved the first laboratory synthesis of alizarin from anthracene. nli.org.ilic.ac.uk This achievement marked the first time a natural dye was produced synthetically, a milestone that not only transformed the dye industry but also spurred deeper investigations into the molecular structures of natural products. nli.org.ilresearchgate.net
The structural elucidation of alizarin, finalized by Adolf Baeyer and Heinrich Caro in 1874, was a significant validation of Kekulé's theory of the benzene (B151609) ring and a major step forward in theoretical organic chemistry. nli.org.ilresearchgate.net Just three years after their initial synthesis of alizarin, Graebe and Liebermann discovered Alizarin Red S in 1871. wikipedia.org The introduction of a sulfonic acid group into the alizarin structure rendered the molecule water-soluble, greatly enhancing its utility. mdpi.comchembk.com Beyond its use as a textile dye, alizarin's role as a biological stain was noted as early as the 16th century, when it was observed to stain the bones and teeth of animals that consumed it. wikipedia.org This property laid the groundwork for the extensive use of its sulfonated derivative, Alizarin Red S, in histological and biological research for decades to come. ontosight.aiwikipedia.org
Evolution of Research Perspectives on this compound
Research perspectives on this compound, widely known as Alizarin Red S (ARS), have evolved considerably from its initial use as a dye. Its primary and most enduring application in scientific research is as a histological stain to detect and quantify calcium deposits in tissues. ontosight.aiwikipedia.org This application is fundamental in studies of bone formation (osteogenesis), mineralization, and pathologies related to calcification. nih.govnih.govnih.gov For many years, the Alizarin Red S assay has been considered a "gold standard" for quantifying the mineralization of osteoblasts in cell culture. nih.gov
The 20th and 21st centuries have witnessed a diversification of research into ARS, driven by a deeper understanding of its chemical properties. The molecule's phenolic and carbonyl groups allow it to form complexes with a wide range of metal ions, a characteristic that has been intensely investigated. mdpi.com This has led to its development as a chromogenic probe and sensor for the colorimetric and spectrophotometric determination of various metal ions, including aluminum, gallium, and zinc, in aqueous solutions. mdpi.comchembk.comunam.edu.na
More recently, the scientific community has explored the electrochemical and photophysical properties of ARS. Its electroactivity has made it a candidate for novel applications in materials science. mdpi.com Researchers have investigated its use as a photosensitizer in dye-sensitized solar cells and as a negolyte in redox flow batteries. mdpi.com Furthermore, its ability to be assembled with polymers into thin films using the layer-by-layer (LbL) technique has opened up possibilities for creating new functional nanostructures, such as electrochemical sensors and electrochromic films. mdpi.com The ongoing research even includes efforts to optimize classic techniques, such as enhancing the sensitivity of the ARS assay in bone research, demonstrating the compound's enduring relevance and potential for new discoveries. nih.gov
Interdisciplinary Significance of this compound in Contemporary Chemical Science
The utility of this compound extends across numerous scientific fields, highlighting its significant interdisciplinary nature. Its applications are a testament to how the fundamental properties of a single molecule can be leveraged to address questions in vastly different areas of study.
Biology and Medicine: In histology and cell biology, ARS is an indispensable tool for visualizing calcified tissues. wikipedia.org It is routinely used to stain bone in developing embryos, assess mineralization in osteogenic cell cultures, and identify pathological calcium deposits in tissues. wikipedia.orgnih.govnih.govresearchgate.net This makes it vital for research in skeletal development, bone regeneration, and diseases like osteoporosis. ontosight.ainih.gov
Geology: Geologists employ ARS as a stain on thin sections of rock and polished surfaces to help identify and differentiate carbonate minerals, which stain at different rates. wikipedia.org
Analytical Chemistry: The compound's ability to form colored complexes with metal ions is the basis for its use as a spectrophotometric reagent for quantitative analysis. mdpi.comresearchgate.net It also functions as a pH indicator, changing color over a specific pH range. chembk.comwikipedia.org Its complex with copper has been developed as a novel chemiluminescent probe for the sensitive detection of proteins following gel electrophoresis. acs.org
Materials Science: The electroactive and photophysical properties of ARS are being harnessed in the development of advanced materials. Research includes its incorporation into dye-sensitized solar cells, its use in electrochromic devices, and its potential as a component in redox flow batteries. mdpi.commdpi.com The construction of multilayered thin films containing ARS is a growing area of research for creating new functional surfaces and sensors. mdpi.com
Environmental Science: The chromogenic response of ARS and its derivatives to heavy metal ions suggests its potential for developing sensors to monitor water quality. unam.edu.na This aligns with broader research into using organic dyes for the detection and remediation of environmental contaminants. aalto.fi
The continued exploration of this compound in these diverse fields underscores its status as a remarkably versatile compound in modern chemical science.
Data Tables
Table 1: Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| IUPAC Name | 1,2-Dihydroxy-9,10-dioxo-9,10-dihydroanthracene-1-sulfonic acid | echemi.com |
| Other Names | 5-Sulfoalizarin; Alizarinsulfonicacid | echemi.com |
| CAS Number | 6373-42-8 | echemi.comaksci.comalfa-chemistry.comchemicalbook.com |
| Molecular Formula | C₁₄H₈O₇S | echemi.comalfa-chemistry.com |
| Molecular Weight | 320.27 g/mol | echemi.comalfa-chemistry.com |
Note: The most commonly used form in research is the sodium salt, Alizarin Red S (CAS No: 130-22-3), which is the sodium salt of Alizarin sulfonic acid. wikipedia.org
Table 2: Compound Names Mentioned in this Article
| Compound Name |
|---|
| Acetic acid |
| Alizarin |
| Alizarin Red S |
| This compound |
| Aluminum |
| Anthracene |
| Anthraquinone (B42736) |
| Calcitonin |
| Calcium chloride |
| Copper |
| Gallium |
| Indigo |
| Iron |
| Phthalic anhydride |
| Purpurin (B114267) |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H8O7S |
|---|---|
Molecular Weight |
320.28 g/mol |
IUPAC Name |
5,6-dihydroxy-9,10-dioxoanthracene-1-sulfonic acid |
InChI |
InChI=1S/C14H8O7S/c15-8-5-4-7-11(14(8)18)13(17)6-2-1-3-9(22(19,20)21)10(6)12(7)16/h1-5,15,18H,(H,19,20,21) |
InChI Key |
ZJURSVKCUMCGMF-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)O)C(=O)C3=C(C2=O)C(=C(C=C3)O)O |
Canonical SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)O)C(=O)C3=C(C2=O)C(=C(C=C3)O)O |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Research of Alizarin 5 Sulfonic Acid
Advanced Synthetic Routes to Alizarin-5-sulfonic Acid
The synthesis of this compound is intrinsically linked to the synthesis of its parent compound, alizarin (B75676). Historically, alizarin was extracted from the root of the madder plant, but synthetic methods have long since become the primary source. wikipedia.orgresearchgate.net These synthetic strategies for alizarin often serve as a preamble to the production of its sulfonated derivatives.
Anthraquinone (B42736) Sulfonation Pathways
The most common and industrially significant route to alizarin, and subsequently this compound, begins with anthraquinone. In a key step, anthraquinone is sulfonated using fuming sulfuric acid (oleum) at elevated temperatures to produce anthraquinone-2-sulfonic acid. sciencedoze.comsciencemadness.org This intermediate is then fused with caustic soda (sodium hydroxide) and an oxidizing agent, such as sodium nitrate (B79036) or chlorate, under pressure to yield alizarin (1,2-dihydroxyanthraquinone). sciencemadness.orgbritannica.com
The direct synthesis of this compound is achieved through the sulfonation of alizarin itself. jocpr.com A common laboratory preparation involves heating alizarin with oleum (B3057394) (sulfuric acid containing dissolved sulfur trioxide, SO₃) at temperatures around 140-150°C. nih.gov The reaction is monitored until a sample of the reaction mixture is completely soluble in water, indicating the successful introduction of the sulfonic acid group, which imparts water solubility. nih.gov The product is typically isolated as its sodium salt, Alizarin Red S. nih.gov
The sulfonation of the alizarin backbone is a classic example of an electrophilic aromatic substitution reaction. The sulfonic acid group (-SO₃H) is introduced onto the aromatic ring system of the alizarin molecule.
Bromination and Subsequent Derivatization Strategies
An alternative historical synthesis of alizarin involves the bromination of anthraquinone. wikipedia.orgsciencedoze.com In a process developed by Graebe and Liebermann in 1869, anthraquinone is brominated to yield dibromoanthraquinone. sciencedoze.com This intermediate is then fused with caustic potash (potassium hydroxide) to produce alizarin. sciencedoze.com This bromination pathway highlights another route to functionalized anthraquinones that could, in principle, be adapted for the synthesis of alizarin derivatives.
More contemporary research has explored the synthesis of brominated alizarin as a precursor for further derivatization. For instance, brominated alizarin has been reacted with other molecules, such as 5-hexyl-2-thiopheneboronic acid pinacol (B44631) ester, to create novel alizarin derivatives for applications in dye-sensitized solar cells. researchgate.net While not a direct synthesis of this compound, this strategy demonstrates how halogenated intermediates of alizarin can be used to build more complex molecular architectures. The synthesis of bromamic acid (1-amino-4-bromoanthraquinone-2-sulfonic acid) is another important industrial process that involves both bromination and sulfonation of an anthraquinone derivative, showcasing the utility of these reaction types in creating functional dyes. wikipedia.org
Green Chemistry Approaches in Synthesis
The traditional sulfonation methods often employ harsh conditions, such as high temperatures and the use of fuming sulfuric acid, which raises environmental and safety concerns. In response, green chemistry principles are being explored to develop more sustainable synthetic routes.
One promising approach involves the use of Brønsted acidic ionic liquids. For example, 1,3-disulfonic acid imidazolium (B1220033) chloride ([Dsim]Cl) has been used as a recyclable catalyst and solvent for the sulfonation of various aromatic compounds under milder, aqueous conditions (50°C). mdpi.com This method avoids volatile organic solvents and harsh reagents, offering a more environmentally friendly alternative to traditional sulfonation. mdpi.com While this has not been specifically reported for alizarin, it represents a viable green strategy for the synthesis of aryl sulfonic acids.
The term "green synthesis" has also been associated with the use of biological materials or environmentally benign processes in the context of alizarin-related compounds. For example, plant extracts have been used to synthesize nanoparticles for the photocatalytic degradation of Alizarin Red S. doaj.orgmdpi.comconsensus.appnih.gov Although these studies focus on degradation rather than synthesis, they reflect the broader trend towards using sustainable methods in the lifecycle of chemical compounds. Similarly, eco-friendly materials like clay-chitosan composites are being developed for the removal of Alizarin Red S from wastewater, highlighting a green approach to managing the environmental footprint of such dyes. mdpi.com
Functionalization and Structural Modification for Targeted Applications
The structure of this compound, with its multiple functional groups (hydroxyl, carbonyl, and sulfonic acid), makes it a versatile platform for further chemical modification to create materials with specific, targeted properties.
A significant area of research is the development of chemosensors. Alizarin and its derivatives are known to change color in response to changes in pH and the presence of metal ions. nih.gov This property has been exploited by functionalizing Alizarin Red S to create advanced sensors. In one study, Alizarin Red S was covalently bonded to a trimethoxy-[3-(oxiran-2-ylmethoxy)propyl]silane (GPTMS) precursor. nih.gov This functionalized silane (B1218182) was then used to coat textile fabrics, creating wearable sensors capable of detecting changes in pH. nih.govCurrent time information in Bangalore, IN. The covalent linkage to the sulfonic acid group ensures the dye is durably attached to the fabric. nih.gov In another approach, a complexone analog of alizarin was synthesized via a Mannich reaction, bearing bis(2-pyridylmethyl)amine groups. This derivative acts as a colorimetric sensor for fluoride (B91410) and a fluorescence turn-on sensor for aluminum ions (Al³⁺). nih.govrsc.org
The modification of this compound has also been explored for applications in separation science and materials chemistry. For instance, Alizarin Red S has been covalently linked to polyurethane foam through a diazo (-N=N-) group. researchgate.net This modified foam serves as a stable chelating resin for the separation and preconcentration of trace metal ions like silver, mercury, and lead from wastewater. researchgate.net Furthermore, Alizarin Red S has been incorporated into layer-by-layer (LbL) assemblies with polymers like branched polyethyleneimine (BPEI). mdpi.com These multilayer thin films exhibit interesting electrochemical properties, making them potentially useful for electrochromic devices and electrochemical sensors. mdpi.com
Finally, derivatization of the core alizarin structure can be used to tune its electronic and chemical properties for various applications. Researchers have synthesized nitro, phenyl, nitrophenyl, and methyl phenylhydrazone derivatives of alizarin to investigate how these different functional groups influence the compound's antioxidant activity. researchgate.net
Coordination Chemistry and Metal Ligand Interactions of Alizarin 5 Sulfonic Acid
Fundamental Principles of Metal Chelation
The complexation behavior of Alizarin (B75676) Red S is governed by its ability to act as a bidentate ligand, offering two primary sites for metal chelation. The specific coordination pathway and the resulting complex's stoichiometry are highly dependent on the surrounding chemical environment, most notably the solution's pH. mdpi.com
Alizarin Red S presents two distinct bidentate coordination sites for metal chelation:
Hydroxyl-Carbonyl (1,9-chelation): This mode involves the deprotonated hydroxyl group at the C-1 position and the adjacent carbonyl (keto) group at the C-9 position. This forms a stable six-membered chelate ring with the metal ion. mdpi.comunam.edu.naresearchgate.net This is often referred to as the peri-hydroxycarbonyl group. researchgate.net
Vicinal Dihydroxyl (1,2-chelation): This mode utilizes the two adjacent, deprotonated hydroxyl groups at the C-1 and C-2 positions, a configuration often called a catechol group. mdpi.comcore.ac.uk
Computational and spectroscopic studies have confirmed that complexation occurs at one of these two sites, with the specific site being influenced by factors such as the metal ion's nature and the solution's pH. mdpi.comnih.gov
The pH of the aqueous solution is a critical parameter that dictates the deprotonation state of the hydroxyl groups on the Alizarin Red S molecule, thereby influencing the preferred coordination mode and the stoichiometry of the metal-ligand complex.
Generally, coordination through the 1,9-hydroxy-carbonyl positions is favored in acidic to neutral aqueous solutions. mdpi.com For instance, the complexation of Cu(II) with ARS occurs at the peri-hydroxycarbonyl group. researchgate.net As the pH increases into the alkaline range, deprotonation of the second hydroxyl group at the C-2 position is facilitated, making the 1,2-dihydroxyl site more available for chelation. mdpi.com
The solution pH also affects the stoichiometry of the resulting complexes. Studies on Nickel(II) have shown that at pH 6, a monomeric complex is formed, whereas at the slightly more alkaline pH of 7 and 8, dimer complexes are obtained. researchgate.net Similarly, the color and composition of ARS complexes can change dramatically with pH, as seen with its use as a pH indicator where its color transitions from yellow at pH 3.5 to violet at pH 12.0. mdpi.com The adsorption and complex formation processes are often pH-dependent, with maximum interaction for certain metals occurring within a specific pH range. researchgate.net
Complexation with Diverse Metal Cations
Alizarin Red S forms distinct complexes with a wide variety of metal cations, including main group metals, transition metals, and rare earth elements. The characteristics of these complexes, such as stoichiometry and coordination geometry, have been a subject of extensive research.
ARS demonstrates strong complexation with several main group metal ions.
Aluminum(III): Al(III) forms a reddish-orange complex with ARS, a reaction that is optimized at a pH of around 4 to 5. rsc.orgresearchgate.net Studies have identified the formation of 1:1, 1:2, and 1:3 (Al:ARS) complexes. mdpi.com However, there is some discrepancy in the literature regarding the precise coordination mode in acidic solutions, with some studies suggesting 1,2-dihydroxyl chelation and others proposing the 1,9-hydroxy-carbonyl mode. mdpi.com A 1:3 complex with 1,9-chelation has also been suggested in alkaline suspensions. mdpi.com
Gallium(III): Detailed spectroscopic studies of the Ga(III)-ARS system at pH 4 have revealed the formation of multiple complex species depending on the metal-to-ligand ratio. mdpi.com At a 1:1 molar ratio, a [Ga(ARS)(H₂O)₄]⁺ complex is formed. Increasing the ligand concentration to a 1:2 ratio results in a [Ga(ARS)₂(H₂O)₂]⁻ complex, and at a 1:3 ratio, two isomeric [Ga(ARS)₃]³⁻ complexes (mer and fac) are detected. mdpi.com For all these species, the coordination mode has been identified as 1,9-chelation. mdpi.com
Indium(III): Indium(III) also forms complexes with ARS. One study of a 1:1 In(III):ARS complex in a highly acidic aqueous solution proposed a 1,2-chelation mode. mdpi.comacs.org Other research investigating the interaction at various pH levels found that the complex formation was most favorable at pH 7. dntb.gov.ua
Calcium(II): ARS is widely used to detect calcium deposits in biological systems. himedialabs.com Calcium ions form a red-colored chelate with ARS. himedialabs.com The binding can occur via the sulfonic acid group and/or the hydroxyl groups of the ARS molecule. himedialabs.com
Table 1: Complexation of Alizarin-5-sulfonic Acid with Main Group Metals
| Metal Ion | pH | Stoichiometry (M:L) | Coordination Mode |
|---|---|---|---|
| Aluminum(III) | 4.0 - 5.0 | 1:1, 1:2, 1:3 | 1,2-dihydroxy or 1,9-hydroxy-carbonyl |
| Gallium(III) | 4.0 | 1:1, 1:2, 1:3 | 1,9-hydroxy-carbonyl |
| Indium(III) | Highly Acidic | 1:1 | 1,2-dihydroxy (proposed) |
| Calcium(II) | Basic | Not Specified | via -OH and/or -SO₃H groups |
The interactions between ARS and first-row transition metals have been well-documented.
Nickel(II): The complexation of Ni(II) with ARS is pH-dependent, forming a monomer at pH 6 and a dimer at pH 7 and 8. researchgate.net The coordination occurs through the 1,9-hydroxy-carbonyl group, and both 1:1 and 1:2 (Ni:ARS) stoichiometries have been reported. researchgate.netjournalijar.com
Copper(II): Cu(II) reacts with ARS to form a violet-colored complex. researchgate.net The chelation takes place at the 1,9-hydroxy-carbonyl site, leading to a six-membered ring structure. researchgate.net Studies have identified both 1:1 and 1:2 (Cu:ARS) complexes. journalijar.com The binding affinity of the ARS-Cu complex can be influenced by pH, with studies on its interaction with proteins showing stronger binding at pH 7.0 compared to pH 4.0. rsc.org
Cobalt(II): Co(II) forms complexes with ARS in solution with reported stoichiometries of 1:1 and 1:2 (Co:ARS). researchgate.netjournalijar.com
Cadmium(II): Cadmium(II) is also known to form complexes with ARS, which leads to a red-shift in the visible absorption band of the dye. nih.gov
Table 2: Complexation of this compound with Transition Metals
| Metal Ion | pH | Stoichiometry (M:L) | Coordination Mode |
|---|---|---|---|
| Nickel(II) | 6.0 - 8.0 | 1:1, 1:2 | 1,9-hydroxy-carbonyl |
| Copper(II) | ~6.0 | 1:1, 1:2 | 1,9-hydroxy-carbonyl |
| Cobalt(II) | Not Specified | 1:1, 1:2 | Not Specified |
| Cadmium(II) | Not Specified | Not Specified | Not Specified |
Alizarin Red S is an effective complexing agent for rare earth elements (REEs), a property utilized in their analytical determination. mdpi.comencyclopedia.pub
Lanthanum(III): La(III) forms complexes with ARS in aqueous solution. uobaghdad.edu.iq Spectrophotometric studies have determined a 1:2 molecular ratio (La:ARS) for the complex formed at a pH of 4.6. arabjchem.org Nanoparticles composed of [La(OH)₂]⁺[ARS]⁻ have also been synthesized and studied for their pH-dependent photophysical properties. mdpi.comresearchgate.net
Neodymium(III): As a light rare earth element, Neodymium is known to form complexes with ARS, which is used as a complexing agent for the voltammetric analysis of this group of elements. mdpi.comencyclopedia.pub
Erbium(III): As a heavy rare earth element, Erbium also complexes with ARS. Studies have shown that ARS can be a more sensitive ligand for heavy rare earths compared to light ones in certain analytical procedures. mdpi.com
Other Heavy Metal Interactions: Zirconium(IV)
Zirconium(IV) ions react with this compound (ARS) to form a distinct red-colored complex. publish.csiro.auresearchgate.net This reaction has been a subject of study for the spectrophotometric determination of zirconium. publish.csiro.auoup.com The complex formation is typically a 1:1 interaction between zirconium and ARS in acidic media. publish.csiro.au However, some studies have also proposed a 1:2 stoichiometry for the Zr(IV)-ARS complex in aqueous solutions. researchgate.net
The interaction is believed to occur through the two phenolic oxygens of the ARS molecule. publish.csiro.au The resulting complex, formulated as Zr(OH)₂A (where H₂A represents Alizarin Red S), is noted for its stability. publish.csiro.au The presence of coordinated hydroxyl groups in the zirconium-alizarin red S complex is thought to enhance both its stability and color through hydrogen bonding with the sulfonate and/or quinone groups. publish.csiro.au The formation of the Zr(IV)-ARS complex can be slow, requiring time to fully develop its characteristic color. oup.com
Recent research has explored the use of zirconium-alizarin red S coordination polymers in the development of advanced materials, such as paper-based electrodes for supercapacitors. nih.gov In these applications, zirconium hydroxide (B78521) is loaded onto cellulose (B213188) fibers, and ARS is introduced to modulate the properties of a conductive polymer layer through coordination processes. nih.gov Furthermore, zirconium-based metal-organic frameworks (MOFs) have been functionalized for the adsorptive removal of alizarin dyes from water. informaticsjournals.co.in
Kinetic and Thermodynamic Parameters of Metal-Ligand Complex Formation
The formation of metal-ligand complexes with this compound is governed by specific kinetic and thermodynamic parameters that dictate the rate and stability of the resulting chelates. Studies on the interaction between various metal ions and ARS have provided insights into these fundamental aspects.
For the Zirconium(IV)-Alizarin Red S system in a 75% methanol (B129727) medium, the equilibrium constant (K_c) for the 1:1 complex formation was determined to be 2.8 x 10⁵ at 25°C. publish.csiro.au The reaction of zirconium with ARS is noted to be slow, primarily involving the hydrolyzed Zr(OH)₂²⁺ species. publish.csiro.au
Thermodynamic studies on the adsorption of Alizarin Red S onto various materials have also been conducted to understand the nature of the interaction. For instance, the adsorption of ARS on Dalbergia sissoo leaf powder and its magnetic nanocomposite was found to be an exothermic and spontaneous process. frontiersin.org The change in enthalpy (ΔH) for the adsorption on these materials was calculated to be -9.85 kJ/mol and -10.47 kJ/mol, respectively. frontiersin.org
The kinetics of the adsorption process often follow a pseudo-second-order model, suggesting that the rate-limiting step is chemisorption. frontiersin.orgresearchgate.net This implies a chemical interaction between the ARS molecules and the adsorbent surface. researchgate.net
Table 1: Kinetic and Thermodynamic Parameters for Alizarin Red S Interactions
| System | Parameter | Value | Reference |
| Zr(IV)-ARS Complex | Equilibrium Constant (K_c) | 2.8 x 10⁵ | publish.csiro.au |
| Adsorption on Dalbergia sissoo | ΔH | -9.85 kJ/mol | frontiersin.org |
| Adsorption on Magnetic Nanocomposite | ΔH | -10.47 kJ/mol | frontiersin.org |
Molecular Architecture and Bonding in Metal Alizarinates
The structure and stability of metal complexes with this compound are significantly influenced by intramolecular forces and the specific coordination geometry.
Intramolecular Hydrogen Bonding Effects on Chelate Stability
Intramolecular hydrogen bonding plays a crucial role in the stability of the Alizarin Red S molecule and its metal complexes. mdpi.com In the free ARS ligand, strong intramolecular hydrogen bonds are present, for instance, between the hydroxyl group at position 2 and the oxygen of the sulfonate group, as well as between the carbonyl group at position 9 and the hydroxyl group at position 1. mdpi.com
Elucidation of Coordination Bonds and Chelate Ring Structures
This compound offers two primary modes for bidentate chelation with metal ions: (i) through the deprotonated hydroxyl groups at positions 1 and 2, or (ii) via the deprotonated hydroxyl group at position 1 and the adjacent carbonyl group at position 9. mdpi.com The preferred coordination mode can depend on the specific metal ion and the pH of the solution. mdpi.com Coordination through positions 1 and 9 is often favored in acidic solutions, while coordination at positions 1 and 2 is associated with alkaline media. mdpi.com
The formation of a chelate ring, a stable ring structure involving the metal ion and the ligand, is a defining feature of these complexes. ebsco.com This ring formation, known as chelation, enhances the stability of the compound. ebsco.comshivajichk.ac.in For alizarin complexes, the interaction typically occurs at the perihydroxycarbonyl group, leading to the formation of a C=O → M-O coordination bond and a six-membered chelate ring. researchgate.net The coordination number of the central metal ion, which is the number of donor atoms bonded to it, determines the geometry of the complex, with common structures being tetrahedral, square planar, and octahedral. libretexts.org
Catalytic Roles in Complex Formation Reactions
The sulfonic acid group (-SO₃H) in this compound can impart catalytic properties to materials functionalized with this compound. Sulfonic acid groups are known to act as Brønsted acid sites, which can catalyze a variety of chemical reactions. researchgate.netbeilstein-journals.org
For instance, zirconium-based materials functionalized with ARS have shown significant catalytic activity. researchgate.net The inherent sulfonic groups in these hybrid materials provide Brønsted acidity. researchgate.net This, combined with the Lewis acid sites from the zirconium component, can lead to synergistic catalytic effects. scielo.br Such catalysts have been successfully employed in the conversion of biomass-derived molecules into valuable chemicals. researchgate.net
Advanced Spectroscopic Characterization and Photophysical Studies
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a primary tool for investigating the electronic transitions within the Alizarin (B75676) Red S molecule and how they are perturbed by external factors.
The absorption spectrum of Alizarin Red S is highly sensitive to its chemical environment, including pH and the presence of metal ions. In aqueous solutions, the color of ARS changes from yellow in its protonated form to red as a monoanion and finally to purple as a dianion. mdpi.com These color changes correspond to shifts in the maximum absorption wavelength (λmax). For instance, in aqueous solution, the absorption maximum can shift from around 420 nm to 517-593 nm as the pH increases. researchgate.net
Complexation with metal ions also induces significant shifts in the absorption spectra. The formation of complexes with metal ions such as Al(III), Ga(III), and Cu(II) typically results in a bathochromic (red) shift of the visible absorption band. mdpi.comnih.govresearchgate.net For example, the addition of lanthanum ions causes a bathochromic shift in the absorption spectra of ARS solutions. nih.gov These shifts are a clear indication of the formation of metal-ligand complexes, where the metal ion coordinates with the hydroxyl and carbonyl groups of the ARS molecule. mdpi.com The magnitude of the shift can depend on the specific metal ion and the stoichiometry of the complex formed. nih.govresearchgate.net
Environmental changes, such as the polarity of the solvent, also influence the absorption maxima. Studies in mixed aqueous-organic solvents like methanol (B129727), ethanol, and dimethyl sulfoxide (B87167) (DMSO) have shown that the pKa values, and consequently the absorption spectra, are affected by the solvent composition. acs.orgresearchgate.net Generally, an increase in the organic solvent content leads to an increase in the pKa values. acs.org In DMSO, the absorption maxima of ARS are observed at approximately 430 nm and 553 nm. nih.gov
| Condition | λmax (nm) | Reference |
|---|---|---|
| Aqueous Solution (acidic) | ~420 | researchgate.net |
| Aqueous Solution (basic) | 517 - 593 | researchgate.net |
| DMSO Solution | 430, 553 | nih.gov |
| Complex with Ga(III) (pH 4) | Shifted upon complexation | mdpi.com |
| Complex with La(III) | Bathochromic shift | nih.gov |
The acid-base properties of Alizarin Red S can be precisely determined using spectrophotometry. The compound has two ionizable hydroxyl groups, leading to two distinct acid dissociation constants (pKa values). By measuring the absorbance of ARS solutions at various pH values, the pKa values can be calculated from the resulting sigmoidal titration curves. researchgate.netrsc.org
Different studies have reported slightly varying pKa values, which can be attributed to differences in experimental conditions such as ionic strength and temperature. nih.gov One study, using digital image analysis which correlates color changes to pH, determined the first pKa to be an average of 5.82 and the second to be around 10.78. researchgate.net Another spectrophotometric study in various aqueous-organic solvent mixtures found that the pKa values generally increase with a higher proportion of the organic solvent. acs.orgresearchgate.net The use of computational programs like DATAN aids in the analysis of the spectral data to accurately determine these constants. researchgate.netrsc.orgnih.gov
| pKa Value | Method | Solvent | Reference |
|---|---|---|---|
| pKa1: ~5.82, pKa2: ~10.78 | Digital Image-Based Analysis | Aqueous | researchgate.net |
| Influenced by surfactant concentration | Spectrophotometry | Aqueous with Brij-35 and SDS | nih.gov |
| Increases with organic solvent content | Spectrophotometry | Aqueous-organic mixtures | acs.org |
Fluorescence Spectroscopy and Excited State Dynamics
While Alizarin Red S exhibits strong absorption, its fluorescence is generally low. nih.govmdpi.com However, fluorescence spectroscopy provides a powerful lens to investigate its interactions and the intricate processes that occur in its electronically excited state.
The intrinsic fluorescence of other molecules can be effectively quenched by Alizarin Red S. This phenomenon is often studied to understand the binding interactions between ARS and biomolecules like proteins. For example, the addition of ARS has been shown to quench the intrinsic fluorescence of proteins such as lysozyme (B549824) and catalase. nih.govnih.gov This quenching can occur through either a static or dynamic mechanism. researchgate.net
In a static quenching mechanism, a non-fluorescent ground-state complex is formed between the fluorophore and the quencher (ARS). nih.gov This is often the case in the interaction of ARS with proteins, where binding constants and the number of binding sites can be determined from the quenching data. nih.govasianpubs.org For instance, studies on the interaction of ARS with human serum albumin (HSA) indicated the formation of a 1:1 complex. nih.gov The quenching of ARS fluorescence can also be induced by the presence of certain metal ions, such as Cu2+ and Mn2+. kobv.dersc.org This property can be utilized in the development of fluorescent sensors. kobv.dersc.org
Three-dimensional (3D) fluorescence spectroscopy, which records fluorescence intensity as a function of both excitation and emission wavelengths, offers a more detailed picture of the molecular environment and binding interactions. This technique has been employed to characterize the binding of Alizarin Red S to various systems, including proteins and micelles. nih.govannalsofrscb.rorsc.orgtojqi.net
In studies with human serum albumin, 3D fluorescence spectroscopy helped to elucidate structural perturbations in the protein upon binding of ARS. nih.gov When investigating the interaction of ARS with micelles, 3D fluorescence spectra can reveal the location of the dye within the micellar structure. For example, in anionic sodium dodecyl sulfate (B86663) (SDS) micelles, a decrease in fluorescence intensity and a bathochromic shift suggest that the ARS molecule is located in the polar hydrophilic region. tojqi.net Conversely, in cationic cetyltrimethylammonium bromide (CTAB) micelles, a blue shift in wavelength indicates a strong interaction within a different microenvironment. tojqi.net These studies often determine binding parameters such as the binding constant and the number of binding sites, which is typically found to be approximately one. annalsofrscb.rotojqi.net
A key photophysical process in alizarin and its derivatives is Excited State Intramolecular Proton Transfer (ESIPT). mdpi.comnih.gov This ultrafast reaction involves the transfer of a proton from a hydroxyl group to an adjacent carbonyl group upon photoexcitation. nih.gov ESIPT provides an efficient non-radiative decay pathway, which can contribute to the photostability of the molecule by rapidly dissipating the absorbed energy. nih.gov
The ESIPT process in alizarin has been studied using time-resolved spectroscopy, with transfer times on the order of femtoseconds to picoseconds. mdpi.comaip.org For alizarin in DMSO, the ESIPT occurs on a timescale of about 110 femtoseconds. mdpi.com The presence of the sulfonate group in ARS allows for these investigations to be conducted in aqueous solutions. mdpi.com Theoretical studies suggest that the polarity of the solvent plays a crucial role, with protic solvents potentially favoring the ESIPT process. mdpi.comresearchgate.net The ESIPT leads to the formation of a transient tautomeric form with a red-shifted emission, often referred to as dual fluorescence. mdpi.comnih.gov This phenomenon is a hallmark of molecules undergoing ESIPT. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a fundamental tool for the structural determination of Alizarin-5-sulfonic acid in both liquid and solid phases.
Solution-State NMR (¹H NMR, ¹³C NMR) for Ligand and Complex Structure Elucidation
In solution, ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms within the this compound structure. Upon complexation with metal ions, such as Gallium(III) (Ga³⁺), observable shifts in the NMR spectra occur, indicating the sites of metal coordination. mdpi.com For instance, the ¹H NMR spectrum of the free ligand shows a distinct set of signals that are altered in the presence of a metal ion. The signal for the H-4 proton and the multiplets for protons H-6, H-7, and H-8 experience shifts, and the broadening of the OH-1 signal is more significant than that of the OH-2 signal, suggesting coordination primarily involves the OH-1 and C(9)=O groups. mdpi.com
Similarly, the ¹³C NMR spectrum is sensitive to complexation. Changes in the intensity and position of signals for C-1, C-9, and the adjacent C-13 provide strong evidence that the ligand coordinates to the metal through the hydroxyl group at the C-1 position and the carbonyl group at the C-9 position. mdpi.com
Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for this compound in D₂O/CD₃OD
| Proton Assignment | Chemical Shift (δ) in ppm |
| H-4 | 7.98 (singlet) |
| H-6, H-7 | 7.82 (multiplet) |
| H-5, H-8 | 8.08 and 8.15 (doublets) |
| Data sourced from a study on Ga(III) complexes in D₂O/CD₃OD solution. mdpi.com |
Solid-State NMR (e.g., ²⁷Al MAS NMR) for Solid-State Complex Analysis
Solid-state NMR is crucial for analyzing the structure of this compound when it is part of a solid matrix, such as a pigment or when adsorbed onto a surface. ²⁷Al Magic Angle Spinning (MAS) NMR, in particular, is a powerful technique for investigating the coordination environment of aluminum in its complexes with alizarin. pascal-man.commdpi.com
Studies have shown that ²⁷Al MAS NMR can distinguish between different aluminum coordination geometries. For example, in alizarin-aluminum complexes, the technique can identify octahedrally coordinated aluminum sites, which typically resonate between +15 and -30 ppm. pascal-man.compsu.edu The precise chemical shift can provide further details; for instance, some binuclear aluminum complexes with alizarin exhibit typical chemical shifts near 0 ppm for hexacoordinated aluminum in "open structures," while strained "closed structures" can lead to unusual downfield shifts around 22-25 ppm. pascal-man.com This ability to probe the local environment of the metal center is vital for understanding the structure of these solid-state materials without needing to dissolve them, which is a significant advantage for analyzing historical pigments. mdpi.comcolab.ws
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Studies
FT-IR spectroscopy is a key technique for identifying the functional groups within this compound and monitoring how they are affected by interactions such as metal complexation. The vibrational frequencies of the molecule's bonds are sensitive to changes in their chemical environment.
The FT-IR spectrum of this compound displays several characteristic absorption bands. A broad band in the region of 3600-3200 cm⁻¹ is typically assigned to the O-H stretching vibrations of the hydroxyl groups. researchgate.netresearchgate.net The distinct peaks for the carbonyl groups (>C=O) are found around 1663 cm⁻¹ and 1631 cm⁻¹, with the lower frequency band often associated with a carbonyl group that is involved in intramolecular hydrogen bonding. researchgate.net The aromatic C=C stretching vibrations of the anthraquinone (B42736) ring appear in the 1600-1450 cm⁻¹ range. researchgate.net Furthermore, vibrations related to the sulfonate group (SO₃H) are expected, including S=O stretching in the 1200-1000 cm⁻¹ region. mdpi.com
Upon complexation with a metal ion, these bands can shift in frequency or change in intensity. For example, in a complex with Ga(III), new bands appear and existing bands shift, providing clear evidence of coordination. mdpi.com Specifically, changes in the carbonyl and hydroxyl regions indicate their direct involvement in forming the complex. mdpi.comacs.org
Table 2: Key FT-IR Vibrational Frequencies (cm⁻¹) for Alizarin
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) |
| O-H Stretch | 3663 - 3350 |
| C=O Stretch (Free & H-bonded) | 1663, 1631 |
| Aromatic C=C Stretch | 1583 - 1449 |
| Data is for the parent compound alizarin, which is structurally similar to this compound, excluding the sulfonate group vibrations. researchgate.netresearchgate.net |
High-Resolution Mass Spectrometry and X-ray Photoelectron Spectroscopy for Interfacial Interaction Analysis
High-Resolution Mass Spectrometry (HRMS) is essential for the accurate identification of this compound and the characterization of its related compounds, such as degradation products or derivatives formed during complexation. si.eduresearchgate.net Techniques like Direct Analysis in Real Time (DART) coupled with HRMS allow for the detection of the alizarin chromophore and its derivatives directly from solid samples, like dyed textiles, with minimal preparation. si.edu This provides precise mass measurements, enabling the confirmation of elemental formulas. si.eduresearchgate.net
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides elemental and chemical state information about the top few nanometers of a material. It is invaluable for studying the interfacial interactions when this compound is adsorbed onto a substrate. acs.orgnih.gov By analyzing the high-resolution core-level spectra of elements like C 1s, O 1s, and S 2p, one can deduce the nature of the chemical bonding at the surface. For example, when alizarin is grafted onto ZnO nanoparticles, the C 1s spectrum shows a significant shift to higher binding energy for the catechol carbon atoms (C1 and C2), confirming their involvement in binding to the zinc. acs.org Similarly, analysis of the O 1s spectrum can distinguish between different oxygen environments (e.g., C=O vs. C-O), and shifts upon adsorption indicate the formation of coordinate bonds with the surface. acs.orgnih.gov The S 2p spectrum provides information about the sulfonate group's involvement in surface interactions. nih.gov
Computational and Theoretical Investigations of Alizarin 5 Sulfonic Acid Systems
Quantum Chemical Calculations
Quantum chemical calculations have been instrumental in elucidating the electronic and structural properties of Alizarin-5-sulfonic acid in its various forms.
Density Functional Theory (DFT) has been widely employed to investigate the ground state geometries and electronic structures of this compound and its anionic forms. core.ac.uk These calculations have been performed using various exchange-correlation functionals, such as B3LYP, M06, M06-2X, PBE0, and CAM-B3LYP, with different basis sets to ensure accuracy. core.ac.ukmdpi.com
Studies have focused on the monoanionic form of this compound, which is the predominant species in moderately acidic solutions (pH ~4). semanticscholar.org DFT calculations have revealed that the most stable conformer of the monoanionic structure is nearly planar and belongs to the C1 point group. mdpi.com This structure is stabilized by strong intramolecular hydrogen bonds. mdpi.com One such bond exists between the hydroxyl group at the C2 position and the oxygen of the sulfonate group, while another is formed between the carbonyl oxygen at C9 and the hydroxyl hydrogen at C1. mdpi.com
DFT calculations have also been used to explore the structure of metal complexes with this compound. For instance, in the case of Ni(II) complexes, DFT studies have shown that monomeric complexes are more stable than dimeric ones. chemicalpapers.com Similarly, for Ga(III) complexes, DFT calculations have provided detailed structural information, supporting a 1,9-coordination mode. mdpi.com
The following table summarizes some of the key findings from DFT studies on the ground state properties of this compound.
| System | Computational Method | Key Findings | Reference |
| Anionic forms of Alizarin (B75676) Red S | DFT with various functionals (B3LYP, M06, etc.) | Determined relative energies of mono- and dianionic forms. core.ac.uk | core.ac.uk |
| Monoanionic Alizarin Red S | DFT/B3LYP/6-311++G(2d,2p) | The most stable conformer is near-planar (C1 point group) with strong intramolecular hydrogen bonds. mdpi.com | mdpi.com |
| Ni(II)-Alizarin Red S complexes | DFT | Monomeric complexes are more stable than dimeric complexes. chemicalpapers.com | chemicalpapers.com |
| Ga(III)-Alizarin Red S complexes | DFT | Provided structural details and supported a 1,9 coordination mode. mdpi.com | mdpi.com |
Time-Dependent Density Functional Theory (TD-DFT) has been a powerful tool for understanding the excited state properties and interpreting the UV-Vis absorption spectra of this compound. core.ac.ukmdpi.com These calculations have been crucial in assigning the electronic transitions observed in experimental spectra.
TD-DFT studies have shown that the main absorption band in the visible region for different forms of alizarin corresponds to a π–π* transition within the anthraquinone (B42736) ring. core.ac.uk As the molecule undergoes deprotonation, this absorption band shifts to longer wavelengths (a bathochromic shift). core.ac.uk For instance, the calculated wavelength shifts from around 425 nm to the 510 nm region upon deprotonation. core.ac.uk
The performance of different exchange-correlation functionals in reproducing experimental UV-Vis spectra has been a subject of investigation. Studies have found that functionals like M06 and CAM-B3LYP provide good estimates of the experimental absorption wavelengths. core.ac.uk TD-DFT calculations have also been used to interpret the spectra of metal complexes of this compound, helping to understand the changes in the electronic structure upon coordination. core.ac.ukmdpi.com
The table below presents a comparison of experimental and calculated absorption wavelengths for this compound.
| Species | Experimental λmax (nm) | Calculated λmax (nm) (Functional) | Transition Type | Reference |
| Monoanionic Alizarin Red S | 424 | ~425 (Various functionals) | π–π | core.ac.ukresearchgate.net |
| Dianionic Alizarin Red S | ~510 | ~510 (Various functionals) | π–π | core.ac.uk |
The conformational and tautomeric equilibria of this compound are critical for understanding its reactivity and spectroscopic properties. Computational studies have investigated the relative energies of different conformers and tautomers in various solvent environments. mdpi.comsemanticscholar.org
For the monoanionic form of this compound in aqueous solution, DFT calculations have been used to optimize the structures of possible conformers and tautomers. mdpi.comsemanticscholar.org These studies consider the bulk solvent effects, often using implicit solvent models like the Integral Equation Formalism for the Polarizable Continuum Model (IEF-PCM). core.ac.uk The results indicate that the monoanionic form is the most stable in the pH region around 4. semanticscholar.org Keto-enol tautomerism, involving the transfer of hydrogen atoms between the carbonyl and hydroxyl groups, has also been considered. semanticscholar.org
The relative Gibbs energies of the different forms are calculated to determine their equilibrium populations at a given temperature. mdpi.com These theoretical analyses provide a molecular-level understanding of how the solvent influences the structural preferences of this compound.
Molecular Dynamics Simulations of this compound in Solution and at Interfaces
Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound in solution and at interfaces, providing insights that complement static quantum chemical calculations. mdpi.comnih.govbilkent.edu.tr While detailed MD simulation studies focusing exclusively on this compound are not extensively reported in the provided context, the principles of this technique are applicable.
MD simulations can be used to investigate the solvation of this compound, including the structure of the surrounding water molecules and the formation of hydrogen bonds. nih.gov At interfaces, such as between a solid surface and a solution, MD simulations can model the adsorption process and the orientation of the molecule on the surface. For instance, MD simulations have been used to study the interaction of similar molecules with surfaces like carbon nanotubes and lipid bilayers. nih.govscispace.com These simulations can provide information on binding energies and the nature of the interactions (e.g., electrostatic, van der Waals). scispace.com
Theoretical Modeling of Redox Behavior and Electrochemical Mechanisms
Computational modeling has been employed to understand the redox behavior and electrochemical mechanisms of this compound. acs.orgharvard.eduresearchgate.net This is particularly relevant for its application in electrochemical sensors and redox flow batteries. mdpi.comacs.org
DFT calculations can be used to compute the redox potentials of the molecule. nih.gov Theoretical studies have investigated the electrochemical reduction of this compound, which typically involves a two-electron, two-proton process at the anthraquinone moiety. researchgate.net The proposed mechanisms, such as the ECEC (electrochemical-chemical-electrochemical-chemical) mechanism, can be supported by computational results. researchgate.net
Furthermore, computational studies have been used to generate molecular electrostatic potential (MEP) maps for the different redox states of this compound. acs.orgharvard.edu These maps reveal the charge distribution and help to understand how the molecule interacts with charged surfaces or other molecules during redox reactions. acs.orgharvard.edu For example, MEPs show that the negative charge is concentrated at the sulfonic acid and hydroxyl groups, and this charge distribution changes upon oxidation or reduction. acs.orgharvard.edu
Computational Predictions of Metal-Ligand Binding Affinity and Selectivity
Computational methods are valuable for predicting the binding affinity and selectivity of this compound towards different metal ions. nih.govplos.orgchemrxiv.org This is crucial for its use in analytical chemistry for the detection and quantification of metals. mdpi.com
DFT calculations can be used to determine the optimized geometries and binding energies of metal-Alizarin-5-sulfonic acid complexes. mdpi.comchemicalpapers.com By comparing the binding energies for different metal ions, it is possible to predict the selectivity of the ligand. For example, computational studies have been performed on the complexation of this compound with Ga(III) and Ni(II). mdpi.comchemicalpapers.com
In addition to DFT, more advanced computational techniques like free-energy perturbation (FEP) can be used to predict relative binding affinities with higher accuracy. chemrxiv.org While specific FEP studies on this compound are not detailed in the provided search results, these methods represent a powerful approach for in silico screening and design of ligands with tailored metal binding properties.
Analytical Methodologies and Sensor Development Utilizing Alizarin 5 Sulfonic Acid
Spectrophotometric Analytical Methods
Spectrophotometry, a technique based on the measurement of light absorption by chemical substances, is widely enhanced by the use of color-forming reagents like Alizarin-5-sulfonic acid. The formation of a colored complex between the analyte and the reagent allows for its quantification by measuring the absorbance at a specific wavelength.
Quantitative Determination of Pharmaceutical Compounds
This compound has been successfully employed for the quantitative analysis of several pharmaceutical compounds, including lorazepam, mianserin (B1677119), and clorazepate (B1175885) dipotassium (B57713). These methods are typically simple, rapid, and cost-effective, making them suitable for routine quality control in pharmaceutical industries.
Lorazepam: A spectrophotometric method has been developed for the determination of lorazepam. The method is based on the formation of a pink-colored complex between lorazepam and this compound (sodium salt) upon heating at 50°C for 15 seconds. This complex exhibits maximum absorbance at 530 nm. The reaction is selective for lorazepam and follows Beer's Law in the concentration range of 0.01 to 3 mg/10 ml, with a visual limit of quantitation of 0.01 mg/10 ml. jcsp.org.pk The relative standard deviation for this method is 0.68%. jcsp.org.pk
Mianserin: Mianserin reacts with this compound (sodium salt) to produce a reddish-yellow colored complex with a maximum absorbance at 520 nm. jcsp.org.pk This reaction forms the basis of a spectrophotometric method for the determination of mianserin in both pure and pharmaceutical dosage forms. jcsp.org.pkresearchgate.net The color development is achieved by heating the mixture for 2 minutes at 40°C. The method is highly sensitive, with a visual limit of quantitation of 1 µg/10 ml, and it adheres to Beer's Law over a concentration range of 0.001 µg to 3.5 µg/10 ml. jcsp.org.pk The relative standard deviation is reported to be ≤ 0.2%. jcsp.org.pk
Clorazepate Dipotassium: A spectrophotometric assay for clorazepate dipotassium has been established based on its charge-transfer complex formation with the sodium salt of alizarin (B75676) sulfonic acid. scispace.comresearchgate.net Heating the reaction mixture at 50°C for 90 seconds results in a stable pink-colored complex with a maximum absorbance at 530 nm. scispace.comresearchgate.net This complex remains stable for over 24 hours. scispace.comresearchgate.net The method demonstrates linearity in the concentration range of 5 to 250 µg/mL of clorazepate dipotassium, with a visual limit of quantitation of 5 µg/mL. scispace.comresearchgate.net The molar absorptivity is 0.45 x 10⁴ mol⁻¹ cm⁻¹, and the relative standard deviation is 0.94%. scispace.com
Table 1: Spectrophotometric Determination of Pharmaceutical Compounds using this compound
| Pharmaceutical Compound | Wavelength (λmax) | Color of Complex | Linear Range | Limit of Quantitation |
|---|---|---|---|---|
| Lorazepam | 530 nm jcsp.org.pk | Pink jcsp.org.pk | 0.01 to 3 mg/10 ml jcsp.org.pk | 0.01 mg/10 ml jcsp.org.pk |
| Mianserin | 520 nm jcsp.org.pk | Reddish-yellow jcsp.org.pk | 0.001 to 3.5 µg/10 ml jcsp.org.pk | 1 µg/10 ml jcsp.org.pk |
| Clorazepate Dipotassium | 530 nm scispace.comresearchgate.net | Pink scispace.comresearchgate.net | 5 to 250 µg/mL scispace.comresearchgate.net | 5 µg/mL scispace.comresearchgate.net |
Trace Determination of Metal Ions
The ability of this compound to form stable, colored chelates with various metal ions makes it a valuable reagent for their trace determination. This is particularly important for monitoring toxic heavy metals and other environmentally significant ions.
Cadmium: A spectrophotometric method for the trace determination of cadmium utilizes Alizarin Red S (the sodium salt of this compound). researchgate.net In a slightly acidic solution (0.005–0.05M H₂SO₄), Alizarin Red S reacts with cadmium to form a deep greenish-yellow chelate with a maximum absorption at 422 nm. researchgate.net The reaction is instantaneous, and the resulting absorbance is stable for over 24 hours. This method exhibits a linear calibration for cadmium concentrations ranging from 0.1 to 40 µg/mL. researchgate.net The stoichiometric composition of the chelate is 1:2 (Cd:Alizarin Red S). researchgate.net Another approach for cadmium detection involves a surface-enhanced Raman spectroscopy (SERS) probe using Alizarin dye, which can detect cadmium concentrations as low as 70 parts per trillion (ppt). nih.gov
Aluminum: Alizarin Red S is a well-established chromophore for the spectrophotometric determination of aluminum. researchgate.net In an acidic medium (pH 4.6), it forms a stable, red, water-soluble complex with aluminum ions. patsnap.comgoogle.com The maximum absorption of the Alizarin Red S solution is at 420 nm, which shifts to 490 nm after reacting with aluminum ions. patsnap.comgoogle.com A developed method using this reaction has a linear range of 0.02-2 mg/L for aluminum determination, with a detection limit of 0.018 mg/L. ekb.eg The stoichiometry of the complex is determined to be 2:1 (reagent:ion). ekb.eg
Rare Earths: Alizarin Red S has been used for the spectrophotometric determination of some rare earth elements and yttrium. acs.org Furthermore, the reaction of rare-earth elements of the cerium subgroup with alizarin complexone in the presence of diphenylguanidine has been investigated for their determination. osti.gov The extraction of these complexes is pH-dependent, with optimal extraction occurring in the pH range of 4.1-4.4. osti.gov The maximum absorption for these complexes is at 540 nm, and the molar ratio of the components is REE:R:DPG = 1:2:4. osti.gov
Table 2: Spectrophotometric Determination of Metal Ions using this compound
| Metal Ion | Wavelength (λmax) | Color of Complex/Chelate | Linear Range | Stoichiometry (Reagent:Ion) |
|---|---|---|---|---|
| Cadmium | 422 nm researchgate.net | Deep greenish-yellow researchgate.net | 0.1 - 40 µg/mL researchgate.net | 2:1 researchgate.net |
| Aluminum | 490 nm patsnap.comgoogle.com | Red patsnap.comgoogle.com | 0.02 - 2 mg/L ekb.eg | 2:1 ekb.eg |
| Rare Earths (Cerium subgroup) | 540 nm osti.gov | - | - | 2:1 (Reagent:REE) osti.gov |
Derivative Spectrophotometric Procedures for Enhanced Selectivity
Derivative spectrophotometry is a technique that enhances the resolution of overlapping spectral bands, thereby improving the selectivity of an analytical method. It involves calculating the first, second, or higher-order derivatives of the absorbance spectrum. This approach has been applied to the analysis of pharmaceutical compounds, allowing for their determination in the presence of degradation products or other interfering substances. For instance, a zero-crossing first-order derivative UV-spectrophotometric technique has been developed to study the acidic hydrolysis of lorazepam by monitoring its main degradation product. researchgate.net This demonstrates the power of derivative spectrophotometry in stability-indicating assays. researchgate.net
Electrochemical Sensing Platforms
The electrochemical properties of this compound, particularly its ability to undergo redox reactions, have been exploited in the development of various electrochemical sensors. These sensors offer high sensitivity, selectivity, and rapid response times for the detection of a wide range of analytes.
Modified Electrodes for Enhanced Electrocatalytic Activity and Detection Limits
Modifying the surface of an electrode with this compound or its polymer can significantly enhance its electrocatalytic activity and lower the detection limits for certain analytes.
Poly(Alizarin Red S) Modified Electrodes: A poly(Alizarin Red S)/multiwalled carbon nanotube film on a glassy carbon electrode (poly-AzrS/MWCNT/GCE) has been synthesized and used for the sensitive and selective determination of dopamine. nih.gov This modified electrode exhibited admirable electrocatalytic activity. nih.gov Similarly, a poly(alizarin red S) modified glassy carbon electrode has been used for the square wave adsorptive stripping voltammetric determination of metronidazole. nih.gov The calculated limit of detection for this method was 0.38 μM. nih.gov
Enhanced Detection of Metal Ions: A sensitive and selective voltammetric method for the determination of antimony(III) uses Alizarin Red S as a complexing agent. researchgate.net The method is based on monitoring the oxidation peak of the antimony(III)-ARS complex. researchgate.net For the simultaneous determination of Pb(II) and Cd(II), an in-situ bismuth film deposited on a glassy carbon electrode was used, and the presence of Alizarin Red S was found to increase the sensitivity of the method. uchile.cl
Cyclic Voltammetry and Differential Pulse Voltammetry for Redox Characterization and Analyte Detection
Cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are powerful electrochemical techniques used to study the redox behavior of chemical species and for quantitative analysis. electrochemsci.orgzensorrd.com
Redox Characterization: The electrochemical properties of Alizarin Red S have been investigated using cyclic voltammetry. researchgate.net In a phosphate (B84403) buffer at pH 7.4, a quasi-reversible process was detected, corresponding to the oxidation and reduction of the anthraquinone (B42736) or ortho-quinone moiety. researchgate.net The CV of Alizarin Red S changes significantly upon binding with other molecules, which can be used for detection purposes. researchgate.net
Analyte Detection: Differential pulse voltammetry has been effectively used for the preparation of an overoxidized poly(Alizarin Red S) modified disposable pencil graphite (B72142) electrode for the simultaneous detection of hydroquinone (B1673460) and catechol. researchgate.net DPV is often preferred for quantitative analysis due to its higher sensitivity and better resolution compared to cyclic voltammetry. nih.gov For example, in the determination of dopamine, the poly-AzrS/MWCNTs/GCE exhibited well-resolved peaks in DPV measurements. nih.gov Similarly, the electrocatalytic oxidation of hydrazine (B178648) with Alizarin Red S as a homogeneous mediator has been studied using cyclic voltammetry, demonstrating a significant enhancement in the oxidation signal. sciengine.com
Electrochemical Impedance Spectroscopy in Sensor Design and Performance Evaluation
Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique used to probe the interfacial properties of electrodes. In the context of this compound (ARS), EIS is instrumental in characterizing the performance of sensors developed using this compound. The principle lies in applying a small amplitude AC voltage at different frequencies and measuring the resulting current to determine the impedance of the system. This impedance data, often visualized as a Nyquist plot, provides information about processes such as charge transfer resistance (Rct) and double-layer capacitance at the electrode-solution interface. ed.ac.uknih.gov
The modification of an electrode surface with ARS or its polymers can be monitored and characterized using EIS. For instance, the fabrication of a poly(alizarin red S) modified glassy carbon electrode (PARS/GCE) was characterized by EIS, which, along with cyclic voltammetry, confirmed the successful modification of the electrode surface. plos.org
A key application of EIS in ARS-based sensors is the detection of various analytes. The interaction between the immobilized ARS and the target analyte alters the impedance characteristics of the electrode. For example, in the detection of Arsenic(V), the addition of As(V) ions to a solution containing ARS led to a decrease in the diffusion coefficient of ARS and an increase in the charge transfer resistance (Rct), which was linearly related to the As(V) concentration. researchgate.net This demonstrates the utility of EIS in quantifying analyte concentrations based on changes in the electrode's impedance. researchgate.net
The sensitivity and selectivity of these sensors can be evaluated through EIS measurements. The change in charge transfer resistance (ΔRct) upon binding of the target molecule is a key parameter for quantifying the sensor's response. ed.ac.uk This technique has been successfully used to evaluate the folding properties of specific aptamers for methamphetamine, where the binding of the target molecule to the aptamer-modified electrode resulted in a significant increase in Rct. nih.gov
Table 1: Key Parameters from EIS in ARS-based Sensor Analysis
| Parameter | Description | Significance in Sensor Evaluation |
| Charge Transfer Resistance (Rct) | Resistance to the flow of charge between the electrode and the redox probe in solution. | Increases or decreases upon analyte binding, providing a measurable signal for detection and quantification. |
| Double-Layer Capacitance (Cdl) | Capacitance of the electrical double layer formed at the electrode-electrolyte interface. | Changes in Cdl can indicate alterations in the surface properties of the electrode upon modification or analyte interaction. |
| Warburg Impedance (Zw) | Represents the impedance due to the diffusion of the redox probe to the electrode surface. | Changes in Zw can indicate that the reaction is diffusion-controlled. |
| Solution Resistance (Rs) | The ohmic resistance of the electrolyte solution between the working and reference electrodes. | An intrinsic property of the system that needs to be accounted for in the analysis. |
This table summarizes the essential parameters obtained from Electrochemical Impedance Spectroscopy (EIS) and their importance in the evaluation of sensors based on this compound.
Layer-by-Layer (LbL) Assembly of this compound Thin Films for Electrochemical Applications
The Layer-by-Layer (LbL) assembly technique is a simple and effective method for fabricating multilayer thin films with controlled thickness and composition. mdpi.comresearcher.life This technique involves the alternate deposition of positively and negatively charged species onto a substrate, driven primarily by electrostatic interactions. nih.gov this compound (ARS), being negatively charged, can be readily incorporated into LbL films with polycations. mdpi.com
These ARS-containing LbL films have shown significant promise in various electrochemical applications, including the development of sensors and electrochromic devices. mdpi.com The electrochemical properties of these films are influenced by the method of ARS incorporation and the other components of the film. mdpi.comresearchgate.net
For instance, LbL films composed of poly(ethyleneimine) (PEI) and carboxymethylcellulose (CMC) have been used to confine ARS on a gold electrode. The resulting ARS-confined film exhibited redox activity, which could be exploited for the voltammetric determination of L-dopa. nih.gov In another study, LbL films were constructed using branched poly(ethylene imine) (BPEI) and ARS. The electrochemical and spectroelectrochemical properties of these films were investigated, revealing a slight color change due to the redox reaction of ARS. mdpi.com
Furthermore, LbL assembly has been employed to create advanced dual electro-optical sensors. A flexible sensor was fabricated by the LbL assembly of Mg-Al layered double hydroxides (LDHs) nanoplatelets and ARS on an ITO/PET substrate. This sensor demonstrated high sensitivity and selectivity for the detection of Al³⁺ ions through both electrochemical and optical methods. nih.gov
Table 2: Examples of LbL Assembled ARS Films and Their Applications
| Polycation | Other Components | Substrate | Application | Reference |
| Poly(ethyleneimine) (PEI) | Carboxymethylcellulose (CMC) | Gold (Au) electrode | Voltammetric sensor for L-dopa | nih.gov |
| Branched poly(ethylene imine) (BPEI) | Poly(4-styrene sulfonate) (PSS) | ITO-coated glass | Electrochemical and electrochromic films | mdpi.com |
| Mg-Al Layered Double Hydroxides (LDHs) | - | ITO/PET | Dual electro-optical sensor for Al³⁺ | nih.gov |
This table provides examples of different Layer-by-Layer (LbL) assembled films containing this compound (ARS) and their respective electrochemical applications.
Chromatographic Separation Techniques
This compound and its related compounds can be effectively separated and quantified using various chromatographic techniques. High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are two of the most prominent methods employed for this purpose.
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. In the context of this compound (also known as Alizarin Red S), HPLC methods have been developed for its separation from similar compounds, such as Alizarin. sielc.com
One method utilizes a Newcrom BH mixed-mode column for the separation of Alizarin and Alizarin Red S. The mobile phase consists of methanol (B129727) and water, with sulfuric acid used as a buffer. Detection is typically carried out using a UV detector at a wavelength of 250 nm. sielc.com The key difference between Alizarin and Alizarin Red S, the presence of a sulfonic acid group in the latter, is exploited for their separation using this mixed-mode chromatography. sielc.com
The development and validation of HPLC methods are crucial for ensuring their accuracy and reliability. For instance, a method for determining linear alkylbenzene sulfonate (LAS) was developed and validated using a C-8 column with a mobile phase of methanol and sodium perchlorate (B79767) solution, demonstrating the importance of selecting appropriate columns and mobile phases for separating sulfonated compounds. scielo.br
Table 3: HPLC Method for Separation of Alizarin and Alizarin Red S
| Parameter | Condition |
| Column | Newcrom BH, 4.6x50 mm, 5 µm |
| Mobile Phase | Methanol/Water - 75/25% |
| Buffer | 0.5% Sulfuric Acid (H₂SO₄) |
| Flow Rate | 1.0 ml/min |
| Detection | UV at 250 nm |
Source: sielc.com
High-Performance Thin-Layer Chromatography (HPTLC) is a sophisticated form of thin-layer chromatography that offers improved resolution, sensitivity, and accuracy. It is a valuable tool for the simultaneous quantification of multiple components in a sample. HPTLC methods have been successfully developed and validated for the analysis of Alizarin and other related compounds in various matrices, including plant extracts and marketed formulations. researchgate.netphcogres.com
In a typical HPTLC method for Alizarin, silica (B1680970) gel 60 F254 plates are used as the stationary phase. The mobile phase, a mixture of solvents like toluene, ethyl acetate, and formic acid, is optimized to achieve good separation. researchgate.netscientificliterature.org Densitometric scanning at a specific wavelength, such as 259 nm, is used for detection and quantification. researchgate.net
The validation of HPTLC methods according to ICH guidelines ensures their reliability for quality control purposes. Parameters such as linearity, precision, accuracy, and robustness are assessed. For instance, a validated HPTLC method for the simultaneous quantification of purpurin (B114267) and alizarin in Rubia cordifolia roots showed good linearity and precision. phcogres.com These methods are particularly useful for the standardization of herbal products containing Alizarin. phcogres.com
Table 4: HPTLC Method for Quantification of Alizarin
| Parameter | Condition |
| Stationary Phase | TLC silica gel 60 F254 plates |
| Mobile Phase | Toluene‒ethyl acetate‒formic acid (9:1.5:1, V/V) |
| Detection Wavelength | 259 nm |
| Linearity Range for Alizarin | 100‒1000 ng/spot |
| Correlation Coefficient (R²) | 0.9904 |
Source: researchgate.net
Development of Chromogenic and Fluorogenic Probes for Specific Chemical Species
This compound (ARS) and its derivatives are widely utilized in the development of chromogenic and fluorogenic probes for the detection of various chemical species, including metal ions and biomolecules. researchgate.netunam.edu.na The principle behind these probes lies in the change in their optical properties, such as color (chromogenic) or fluorescence, upon interaction with the target analyte. researchgate.netacs.org
ARS can act as a chromogenic agent, forming colored complexes with different ions. For example, it forms a yellow-colored ion-pair complex with loratadine (B1675096) in an acidic medium, which can be extracted and measured spectrophotometrically. researchgate.net The interaction of ARS with metal ions often leads to distinct color changes, enabling their visual or spectrophotometric detection. researchgate.net In an alkaline medium, the purple color of ARS changes to red upon complexation with Al³⁺. researchgate.net
In addition to color changes, the fluorescence properties of ARS complexes can be exploited for developing fluorogenic probes. For instance, an Alizarin Red S-Al(III) complex has been developed as a water-soluble fluorescent probe for the detection of fluoride (B91410) ions. researchgate.net The development of such probes often involves studying the interaction between ARS and the target analyte under different conditions, such as pH, to optimize the sensing performance. researchgate.net
The versatility of ARS allows for its use in creating complex sensor systems. A mixed ligand system involving Dithizone and Alizarin Red S has been developed for the sequential and selective determination of arginine and glutathione. pnu.ac.ir The synthesis of alizarin-based derivatives can further enhance their selectivity and sensitivity towards specific analytes. unam.edu.na
Table 5: Examples of ARS-Based Chromogenic and Fluorogenic Probes
| Probe System | Target Analyte | Detection Principle | Reference |
| Alizarin Red S | Loratadine | Formation of a yellow ion-pair complex | researchgate.net |
| Alizarin Red S | Aluminum (Al³⁺) | Formation of a red complex | researchgate.net |
| Alizarin Red S-Al(III) complex | Fluoride (F⁻) | Fluorescence quenching | researchgate.net |
| Dithizone-Co-Alizarin Red S | Arginine and Glutathione | Colorimetric change | pnu.ac.ir |
This table illustrates the application of this compound (ARS) in the development of various chromogenic and fluorogenic probes for the detection of different chemical species.
Integration with Microfluidic and Miniaturized Analytical Systems
The integration of this compound (ARS) with microfluidic and miniaturized analytical systems offers several advantages, including reduced sample and reagent consumption, faster analysis times, and the potential for high-throughput screening. researchgate.netcadworks3d.com Microfluidic devices, often referred to as "lab-on-a-chip" systems, enable precise control over fluid flow and reactions at the microscale.
ARS has been utilized in microfluidic systems for various applications, such as extraction and cell-based assays. In one study, the extraction of ARS from an aqueous phase to an organic phase was investigated in a T-junction microchannel. The use of microfluidic systems significantly reduced the time required to achieve high extraction efficiency compared to a batch system. researchgate.net
In the context of biological applications, ARS staining is a common method for detecting calcium deposition in cell cultures, a marker for osteogenesis. frontiersin.orgnih.gov This staining technique has been successfully integrated into microfluidic devices designed to mimic bone tissue ("bone-on-a-chip"). frontiersin.orgnih.gov These systems allow for the culture of cells in a more physiologically relevant 3D environment and the subsequent analysis of matrix mineralization using ARS staining. For example, in an "osteogenesis-on-a-chip" device, calcium deposition by cells was measured by staining with an ARS solution and subsequent quantification of the extracted stain. frontiersin.org
The development of modular 3D printed microfluidic systems further enhances the applicability of these technologies. Such systems have been used for the continuous harvesting of mesenchymal stem cells, with ARS staining employed to confirm the osteoblastic phenotype of the harvested cells, demonstrating their retained differentiation potential. cadworks3d.com
Table 6: Applications of this compound in Microfluidic Systems
| Microfluidic System | Application | Role of this compound | Key Finding | Reference |
| T-junction microchannel | Dye extraction | Analyte for extraction studies | High extraction efficiency (98.7%) achieved in a significantly shorter time (2.4 s) compared to a batch system (5.5 min). | researchgate.net |
| Osteogenesis-on-a-chip | 3D cell culture and analysis | Staining agent for calcium deposition | Intermittent flow significantly increased calcium deposition by cells compared to static and continuous flow conditions. | frontiersin.org |
| Bone-on-a-chip | Bone tissue model | Assay for calcium deposition | Confirmed the ability of osteogenically-differentiated cells to deposit calcium and mineralize the surrounding matrix. | nih.gov |
| Modular 3D printed microfluidic system | Continuous cell harvesting | Staining to confirm osteoblastic phenotype | Harvested mesenchymal stem cells retained their differentiation potential, as confirmed by positive Alizarin Red S staining for calcium deposits. | cadworks3d.com |
This table summarizes various applications of this compound (ARS) within microfluidic and miniaturized analytical systems, highlighting its role and the key findings from the respective studies.
Advanced Materials Science and Industrial Research Applications
Materials for Energy Conversion and Storage
Alizarin-5-sulfonic acid and its derivatives are proving to be valuable components in the development of next-generation energy conversion and storage systems, owing to their favorable electrochemical properties.
Redox Flow Batteries as Active Components
Alizarin (B75676) Red S (ARS), a derivative of this compound, is a promising candidate for the negative electrolyte (negolyte) in aqueous organic redox flow batteries (AORFBs). sciencepubco.comconfex.comresearchgate.net These batteries are a potential solution for large-scale energy storage from renewable sources. confex.com Studies using cyclic voltammetry have demonstrated that ARS exhibits high reversibility at a low electrode potential of approximately 0.082 V versus the standard hydrogen electrode. sciencepubco.comresearchgate.net This indicates its suitability as a negolyte material. The diffusion coefficient of ARS has been calculated to be in the range of 6.424 x 10⁻⁴ cm² s⁻¹, suggesting a fast diffusion rate and favorable electrochemical kinetics. sciencepubco.comresearchgate.net However, the stability of alizarin-based electrolytes over long-term cycling is a critical area of research, with studies showing that capacity fade can be mitigated by strategies such as restricting the state of charge (SOC), which has been shown to decrease the capacity fade rate by over 60%. confex.com
Electrode Materials for Supercapacitors (e.g., Graphene Hydrogels)
In the realm of energy storage, alizarin and its derivatives are being incorporated into electrode materials for supercapacitors to enhance their performance. Specifically, Alizarin Red S has been used as an anodic redox additive in asymmetric supercapacitors. nih.gov The combination of ARS with a cathodic redox species like hydroquinone (B1673460) sulfonic acid in a dual redox electrolyte system has been shown to boost the capacitive performance of both the positive and negative electrodes. nih.gov This approach has led to the development of asymmetric supercapacitors with a high energy density of 60.37 Wh kg⁻¹ at a power density of 0.63 kW kg⁻¹. nih.gov Furthermore, graphene hydrogels, which are promising electrode materials due to their large surface area and good conductivity, have been non-covalently functionalized with alizarin to create ideal materials for symmetric supercapacitors. seu-npc.comscispace.com
Organic Semiconductor and Electronic Device Development
The application of this compound extends to the field of organic electronics. Its molecular structure and electronic properties make it a candidate for use in organic semiconductors. Research is ongoing to explore its potential in various electronic devices, leveraging its ability to participate in charge transfer processes.
Nanocomposite Material Fabrication and Characterization
This compound and its derivatives are utilized in the fabrication and characterization of nanocomposite materials. For instance, CuO/ZnO/TiO2 nanocomposites have been synthesized and their photocatalytic activity was evaluated by studying the degradation of Alizarin Red S dye under UV irradiation. jbiochemtech.com The structural properties of these nanocomposites were characterized using techniques such as X-ray diffraction (XRD) and Field Emission Scanning Electron Microscopy (FE-SEM). jbiochemtech.com Additionally, alizarin has been grafted onto ultrasmall ZnO nanoparticles, significantly improving the thermal and photostability of the dye. acs.org This enhancement in stability opens up possibilities for its application as a colorant in materials processed at high temperatures, such as polyamide fibers. acs.org
Research in Textile Dyeing Technology
Alizarin has a long history as a textile dye, and research continues to explore new ways to improve its application and performance in the textile industry. jocpr.comscribd.comtifr.res.in It is an important mordant dye, where the final color depends on the metal salt used as a mordant. scribd.com For example, it produces a red color with aluminum, violet with iron, and brown with chromium. scribd.com Recent research has focused on functionalizing fabrics with alizarin-containing sol-gel coatings to create stimuli-responsive materials. Cotton fabrics treated with an alizarin-silane hybrid have demonstrated reversible pH-sensing properties, showing a color shift from yellow to red. researchgate.net This indicates potential for the development of "smart textiles" with sensing capabilities. The degradation of alizarin on textiles is also a subject of study to better understand the fading of historical textiles and to develop more durable dyeing methods. researchgate.net
Interaction with Fiber Substrates and Mordanting Mechanisms
The application of this compound and related anthraquinone (B42736) dyes to textiles relies on the formation of stable complexes with fiber substrates, a process significantly enhanced by the use of mordants. Mordants are metallic salts that act as a binding agent, forming a coordination complex with the dye molecule and anchoring it to the fiber. This interaction creates a "fiber-metal-dye" chelate, which improves the dye's affinity for the fabric and enhances colorfastness.
The primary mechanism involves the formation of coordination bonds between the metal ion of the mordant and the hydroxyl and carbonyl groups of the alizarin molecule. The metal ion also forms bonds with the functional groups present in the fiber, such as the hydroxyl groups in cellulose (B213188) (cotton) or the amino and carboxyl groups in protein fibers (wool and silk). This creates a durable, insoluble lake pigment within the fiber structure.
The choice of mordant significantly influences the final color of the dyed textile. Different metal ions produce distinct shades, a phenomenon attributed to the differing coordination chemistry and electronic properties of the metal-dye complexes.
| Mordant Type | Common Metal Ion | Typical Color with Alizarin Dyes |
| Alum | Aluminum (Al³⁺) | Red to Pink |
| Iron Salts | Iron (Fe²⁺/Fe³⁺) | Violet to Brown/Black |
| Copper Salts | Copper (Cu²⁺) | Brownish-Purple |
| Tin Salts | Tin (Sn²⁺) | Scarlet to Red-Orange |
| Chrome Salts | Chromium (Cr³⁺) | Reddish-Brown to Blue |
Research on silk fibers has shown that mordanting with alum (aluminum potassium sulfate) facilitates the formation of a strong 'fiber-metal-dye' chelate, contributing to dye fixation. mdpi.com Similarly, studies on wool demonstrate that metal mordants like Al, Sn, Cr, Fe, and Cu are crucial for enhancing dye adsorption and the stability of the resulting color. chemicalbook.com The process typically involves pre-mordanting, where the fabric is treated with the metal salt solution before being introduced to the dye bath. chemicalbook.com
Synthesis and Characterization of Hybrid Pigments with Inorganic Hosts
To improve the stability and performance of alizarin-based dyes, researchers have developed hybrid pigments by incorporating the organic dye molecule onto inorganic host materials. This approach transforms the soluble dye into a more robust, insoluble pigment with enhanced properties.
A notable example is the synthesis of a hybrid pigment using alizarin with an aluminum-magnesium hydroxycarbonate (LH) inorganic host. wikipedia.orgresearchgate.net In this process, the alizarin dye is complexed with the mixed oxide host, leading to the partial replacement of carbonate ions in the LH structure by the organic chromophore. researchgate.net This interaction effectively stabilizes the alizarin molecule, improving its resistance to dissolution and thermal degradation compared to the pure dye or traditional lake pigments. researchgate.net
The characterization of these hybrid materials is crucial for understanding the dye-host interaction. Advanced analytical techniques are employed to elucidate the structure and bonding within the pigment.
Key Characterization Techniques for Alizarin Hybrid Pigments:
Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS): This technique confirms the successful modification of the inorganic host by identifying characteristic ions that indicate interactions between the alizarin molecule and the metal ions (e.g., Mg²⁺ and Al³⁺) of the host. researchgate.net
Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy: Specifically, ²⁷Al MAS NMR spectroscopy can detect changes in the chemical environment of the aluminum ions within the host matrix upon complexation with alizarin, providing direct evidence of the bonding mechanism. wikipedia.orgresearchgate.net
Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability of the hybrid pigments, which typically show higher thermal resistance than the original dye. researchgate.net
X-ray Diffraction (XRD): XRD analysis helps to understand the crystalline structure of the inorganic host and how it may be altered by the incorporation of the dye molecule. researchgate.net
These studies demonstrate that the dye molecule can interact simultaneously with different metal ions within the host, and the final color is a composite of these various alizarin complexes. wikipedia.org The resulting hybrid pigments exhibit superior stability, making them suitable for more demanding applications. researchgate.net
Studies on Dye Degradation and Colorfastness
The durability and longevity of a dye, known as its colorfastness, are critical for its practical applications. Research into the degradation of this compound and related compounds focuses on understanding the mechanisms of fading and developing methods to improve stability. Degradation is often studied through exposure to light (photocatalytic degradation) and oxidizing agents like ozone.
Photocatalytic Degradation: Studies have investigated the degradation of Alizarin Red S (ARS), a closely related compound, using semiconductor photocatalysts like titanium dioxide (TiO₂) under various light sources. Doping TiO₂ with other metals can enhance its efficiency.
Cu-doped TiO₂: Under UV light, Cu-doped TiO₂ nanoparticles have been shown to achieve 87.11% degradation of ARS within 60 minutes. The efficiency is lower under sunlight (73.02%) and visible light (56.19%), indicating that UV irradiation is the most effective. elsevierpure.com
Bi-doped TiO₂: Bismuth-doped TiO₂ nanoparticles have also proven effective, achieving over 80% degradation of ARS within 90 minutes under visible light illumination. tandfonline.com This demonstrates an improvement in the catalyst's response to the visible light spectrum. tandfonline.com
Degradation by Ozonation: Ozonation is another method used to study the degradation of anthraquinone dyes. Research on the ozonation of alizarin, Alizarin S, and alizarin complexone showed significant degradation of the dye molecules. The anthraquinone structure is broken down by the direct reaction with ozone. isca.meresearchgate.net
| Compound | Degradation Method | Degradation Achieved | Reference |
| Alizarin Red S | Photocatalysis (Cu-doped TiO₂, UV light, 60 min) | 87.11% | elsevierpure.com |
| Alizarin Red S | Photocatalysis (Cu-doped TiO₂, Sunlight, 60 min) | 73.02% | elsevierpure.com |
| Alizarin Red S | Photocatalysis (Bi-doped TiO₂, Visible light, 90 min) | >80% | tandfonline.com |
| Alizarin | Ozonation | ~90% | isca.meresearchgate.net |
| Alizarin S | Ozonation | ~70% | isca.meresearchgate.net |
The type of mordant used during the dyeing process also significantly affects the colorfastness and degradation of alizarin on fiber substrates. A study on madder-dyed silk found that the choice of mordant (alum, iron, or a composite) influenced the survival rate of alizarin when subjected to simulated degradation conditions. mdpi.com While alum mordanting provided better survival of the alizarin pigment after treatment, the alum/iron composite mordanted silk showed the most severe degradation. mdpi.com
Applications in Optical Fibers and Display Technologies
The unique electronic and optical properties of this compound and its derivatives have led to their investigation in advanced technological applications, including optical sensors and display technologies. The π-conjugated system inherent in its anthraquinone structure is responsible for its color and also imparts electrical conductivity and interesting nonlinear optical (NLO) properties. researchgate.net
Optical Sensors: Alizarin and its sulfonated derivatives are known to change color in response to changes in pH, making them excellent candidates for optical pH sensors. wikipedia.org Researchers have developed pH-responsive indicator films by incorporating alizarin into cellulose-based materials, which exhibit distinct color changes from yellow to purple across a wide pH range. elsevierpure.comnih.gov This principle has been extended to create optical pH sensors by immobilizing a mixture of Alizarin and other dyes on an agarose (B213101) membrane, which can then be integrated into a flow cell for online monitoring. nih.gov Such systems could be adapted for use with optical fibers, where the fiber transmits light to and from the dye-immobilized sensor tip, allowing for remote and continuous pH measurement.
Electrochromic Displays: Electrochromism is the phenomenon where a material changes color in response to an electrical voltage. This property is the basis for technologies like smart windows and some types of electronic displays. A multicolor electrochromic material has been developed by combining Alizarin Red with a Dawson-type polyoxometalate in a layer-by-layer film. rsc.org By applying different voltages in solutions of varying pH, this material can be switched between a wide range of colors, such as from yellow to blue-green or pink-orange to blue-violet. rsc.org This dual-adjustment mechanism (pH and voltage) provides a novel method for creating multicolor electrochromic devices. rsc.org
Nonlinear Optical (NLO) Materials: Hydroxy-substituted anthraquinones, the class of molecules to which alizarin belongs, have been studied for their third-order nonlinear optical properties. researchgate.net These properties are crucial for applications in optical limiting, optical switching, and other photonic devices. When embedded in polymer thin films, these dyes exhibit significant nonlinear absorption and refraction. researchgate.net Such characteristics suggest their potential for use in advanced optical components.
Optoelectronic Devices: While not a display technology, the use of alizarin derivatives as photosensitizers in dye-sensitized solar cells (DSSCs) is a significant optoelectronic application. researchgate.netisca.me In a DSSC, the dye absorbs light and injects an electron into a semiconductor material (like TiO₂) to generate an electric current. isca.me The efficiency of these cells can be improved by modifying the alizarin dye and the semiconductor surface, highlighting the potential of this class of compounds in energy conversion technologies. isca.me
Environmental Chemistry and Remediation Research
Alizarin-5-sulfonic acid, commonly known as Alizarin (B75676) Red S, is an anionic dye that poses environmental challenges due to its presence in industrial wastewater. Research has been directed towards its removal from aqueous environments and understanding its fate, including its potential application in monitoring other pollutants.
Biochemical and Histological Research Applications
Interactions with Biological Systems and Biomolecules
Beyond its role as a mineral stain, Alizarin-5-sulfonic acid interacts with various biomolecules, enabling its use in probing biochemical pathways and influencing biological processes like microbial biofilm formation.
Alizarin (B75676) Red S has been shown to interact with enzymes, sometimes altering their function. This property can be exploited to study enzyme mechanisms and probe biochemical pathways. For example, studies have investigated the interaction between ARS and catalase, an important antioxidant enzyme. nih.gov
Research has shown that ARS can bind to catalase, leading to a significant decrease in the enzyme's activity. nih.gov The interaction is believed to occur near the enzyme's active site, causing conformational changes that inhibit its function. nih.gov Such studies provide insights at a molecular level into how external compounds can influence crucial cellular defense mechanisms against oxidative stress. While ARS is known for its use as a sensor for detecting metal ions and biomolecules due to its coordination properties and fluorescence, its interaction with specific enzymes highlights its potential as a tool in enzymology and toxicology research. researchgate.net
Bacterial biofilms are communities of microorganisms encased in a self-produced matrix, which are notoriously resistant to antibiotics. Recent research has identified Alizarin and related anthraquinones as potent inhibitors of biofilm formation in pathogenic bacteria like Staphylococcus aureus. researchgate.net
The primary mechanism behind this inhibition is believed to be the chelation of essential metal ions, particularly calcium (Ca²+). researchgate.net Calcium ions play a role in the structural integrity and formation of the biofilm matrix. By binding to these calcium ions, Alizarin disrupts the processes necessary for the biofilm to develop. researchgate.net
Saccharide Recognition and Binding Assays for Glycobiology Research
This compound, commonly utilized in its water-soluble salt form, Alizarin Red S, has emerged as a valuable tool in glycobiology for the recognition and quantification of saccharides. Its primary application in this field is as an indicator dye in displacement assays, particularly in conjunction with boronic acids. Boronic acids are known to reversibly bind with 1,2- and 1,3-diols, which are structural features present in saccharides.
The fundamental principle of these assays involves the formation of a colored complex between Alizarin Red S and a boronic acid receptor. This complex exhibits a distinct color. When a target saccharide is introduced to the solution, it competes with the Alizarin Red S for binding to the boronic acid. If the saccharide has a higher affinity for the boronic acid, it will displace the dye, leading to a measurable change in the solution's color or absorbance. This change is directly proportional to the concentration of the saccharide, allowing for its quantification.
Research has demonstrated the efficacy of this system. For instance, dye displacement assays using boronic acid-functionalized hydrogels and Alizarin Red S have been successfully developed for the determination of fructose (B13574). In such a system, the hydrogel initially binds with Alizarin Red S, resulting in a color change. The subsequent addition of fructose displaces the dye from the hydrogel, causing a return to the dye's original color in the solution, which can be measured spectrophotometrically. This method provides a simple yet effective means to determine the concentration of target analytes.
The versatility of this assay allows for modifications to enhance sensitivity and selectivity for different saccharides. For example, the development of benzoxaborole hydrogels has shown an enhanced binding affinity towards monosaccharides, particularly glucose, in Alizarin Red S displacement assays. Furthermore, the integration of Alizarin Red S into fluorescent indicator-displacement molecular imprinting sensor arrays, which also utilize phenylboronic acid as a saccharide receptor, has enabled the discrimination of various monosaccharides and disaccharides.
Detection and Identification of Microorganisms in Research Settings
While not a conventional broad-spectrum stain for microbial identification, this compound, in the form of Alizarin Red S, has been applied in specific research contexts for the detection and identification of microorganisms with particular metabolic capabilities. One such application is the identification of bacteria that can induce the precipitation of calcium carbonate. nih.gov
This method is particularly relevant in fields like geomicrobiology and research into bio-cements and construction materials. The principle relies on the ability of Alizarin Red S to act as a colorimetric indicator for calcium carbonate deposits. nih.gov Certain bacteria, through their metabolic processes such as ureolysis, can alter the chemical conditions of their microenvironment, leading to the precipitation of minerals like calcium carbonate. nih.gov
In a research setting, bacterial strains can be cultivated in a medium supplemented with a calcium source. nih.gov After a period of incubation, the culture is treated with an Alizarin Red S solution. If the bacteria have caused the precipitation of calcium carbonate, the Alizarin Red S will bind to the calcium deposits, forming a distinct pink to red-violet colored complex. nih.gov This color change serves as a positive indicator, allowing for the rapid screening and identification of calcifying bacteria. nih.gov The intensity of the color can also provide a qualitative assessment of the extent of carbonate precipitation. nih.gov
This application of this compound is not for visualizing the morphology of individual bacterial cells in the way that stains like Gram stain are used. Instead, it serves as a macroscopic or microscopic indicator of a specific metabolic function, thereby aiding in the identification of bacteria based on their ability to biomineralize. nih.gov
Future Research Directions and Emerging Trends
Development of Multifunctional Alizarin-5-sulfonic Acid-Based Materials
Future research is increasingly focused on the synthesis of multifunctional materials where this compound (also known as its salt form, Alizarin (B75676) Red S) is a key component. These materials are being designed to possess a combination of sensory, catalytic, and structural properties.
One promising avenue is the development of hybrid organic-inorganic coatings. For instance, Alizarin Red S can be chemically bonded with sol-gel precursors, such as silanes, to functionalize fabrics like cotton and polyester (B1180765). cnr.itresearchgate.netresearchgate.netnih.gov This process creates wearable textile sensors capable of detecting changes in pH, temperature, and the presence of specific cations. cnr.itresearchgate.net The resulting materials exhibit excellent durability and retain their halochromic (color-changing) properties even after multiple uses, opening up possibilities for smart textiles in healthcare and environmental monitoring. cnr.itresearchgate.netnih.gov The covalent linkage of the sulfonic group of alizarin to the silica (B1680970) precursor is a key finding, ensuring the chromophore is durably integrated into the material. researchgate.net
Another area of exploration is the creation of novel chromogenic probes for environmental analysis. By modifying the alizarin structure, researchers aim to synthesize chemosensors that can detect a range of heavy metal cations and various anions in aqueous solutions. unam.edu.na These sensors provide a rapid, cost-effective, and visual method for monitoring water quality, offering an alternative to conventional, more laborious analytical techniques. unam.edu.na
Furthermore, research into sulfonic acid-functionalized inorganic materials, such as those based on silica (SiO₂) and titania (TiO₂), provides a blueprint for creating robust, reusable solid acid catalysts. mdpi.com By incorporating this compound into these frameworks, it may be possible to develop materials that not only act as catalysts but also provide a visual indication of the reaction's progress or changes in the chemical environment.
Table 1: Examples of Multifunctional Materials Based on Alizarin Derivatives
| Material Type | Base Substrate | Functionality | Potential Application |
| Hybrid Coating | Cotton Fabric | pH Sensing | Wearable Health Monitor |
| Hybrid Coating | Polyester Fabric | pH Sensing | Smart Textiles |
| Chromogenic Probe | Organic Molecule | Cation/Anion Detection | Water Quality Monitoring |
| Functionalized Titania | TiO₂ | Solid Acid Catalysis | Green Chemistry |
Integration with Artificial Intelligence and Machine Learning for Predictive Modeling
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the study and application of chemical compounds like this compound. nih.gov Computational methods are increasingly being used in drug design and materials science to predict the properties and activities of molecules, thereby accelerating the pace of discovery. nih.govnih.gov
Predictive models using deep learning, random forest, and support vector regression are being developed to forecast the biological activity of complex molecules. nih.govnih.govmdpi.com For example, deep neural networks have successfully predicted the half-maximal inhibitory concentration (IC₅₀) values of ALK-5 inhibitors, demonstrating the power of these techniques. nih.govnih.gov Similar methodologies can be applied to this compound and its derivatives to screen for potential new applications, such as their efficacy as enzyme inhibitors or therapeutic agents. nih.govplos.org
Machine learning algorithms can analyze vast datasets of chemical structures and their corresponding experimental data to identify crucial molecular descriptors that correlate with a specific activity. nih.govmdpi.com This approach not only predicts the properties of new, unsynthesized compounds but also provides valuable insights into structure-activity relationships. mdpi.com By applying these predictive models, researchers can prioritize the synthesis of the most promising this compound-based compounds, saving significant time and resources. The use of ML can recommend novel chemical structures based on known activities, effectively generating libraries of new compounds with predicted efficacy. mdpi.com
Table 2: Machine Learning Models in Chemical Research
| Model Type | Common Algorithms | Application Example | Predicted Parameter |
| Regression | Deep Neural Network, Random Forest | Virtual screening of drug candidates | Biological Activity (pIC₅₀) |
| Classification | Support Vector Machine, XGBoost | Identifying highly active compounds | Potency (Active/Inactive) |
| Generative | Recurrent Neural Networks | Designing novel molecular structures | Optimized Chemical Structures |
Exploration of Novel Spectroscopic and Electrochemical Phenomena
While the basic spectroscopic properties of this compound are well-documented, future research will delve into more subtle and novel phenomena using advanced analytical techniques. mdpi.com A combined approach using both experimental spectroscopy and computational methods like Density Functional Theory (DFT) is proving crucial for a deeper understanding of its molecular interactions. mdpi.com
Recent studies on the complexation of Alizarin Red S with metal ions, such as Gallium(III), have revealed the formation of multiple complex species in solution, which can be characterized in detail using Nuclear Magnetic Resonance (NMR) and UV-Vis spectroscopy. mdpi.com These studies, supported by DFT calculations, help to elucidate the specific coordination modes between the alizarin molecule and the metal ion. mdpi.com Understanding these complexation behaviors is fundamental to designing more selective and sensitive analytical reagents. koreascience.kr
Advanced mass spectrometry techniques, such as Direct Analysis in Real Time Mass Spectrometry (DART-MS), are being explored to analyze alizarin and its derivatives on various substrates, including textiles. si.edu This method allows for the sensitive detection of the dye and its degradation products, providing insights into the long-term stability and transformation of such compounds in different environments. si.edu
Furthermore, the electrochemical behavior of Alizarin Red S is an area of growing interest, particularly for its potential use in applications like redox flow batteries. mdpi.com Future work will likely focus on detailed voltammetric studies to understand its electron transfer mechanisms and how they can be harnessed for energy storage and sensing applications. The unique photophysics and photochemistry of the molecule, influenced by its sulfonate group, continue to be an area of extensive study for applications such as dye-sensitized solar cells. mdpi.com
Design of Next-Generation Sensors for Complex Chemical and Biological Systems
Building on its established use as a colorimetric reagent, this compound is a cornerstone for the design of next-generation sensors capable of operating in complex chemical and biological environments. unam.edu.na The goal is to move beyond simple detection to create devices that can perform real-time monitoring and analyze multiple components simultaneously.
The development of wearable sensors is a major trend, where Alizarin Red S is immobilized onto flexible substrates like textile fabrics. researchgate.netnih.gov By functionalizing materials such as polyester with sol-gel coatings containing the dye, researchers have created durable, reversible, and repeatable pH sensors. researchgate.netnih.gov These "smart textiles" have potential applications in monitoring skin pH or the pH of sweat, providing valuable real-time physiological data. researchgate.net The broad detection properties of alizarin, which also extend to temperature and glucose, make it an attractive molecule for multifunctional wearable sensors. researchgate.net
Future sensor designs will likely involve the integration of this compound with nanomaterials to enhance sensitivity and selectivity. The creation of composite electrodes, for instance, could lead to highly sensitive electrochemical sensors. The immobilization of the dye within sol-gel matrices has already been shown to create effective pH indicators with excellent colorimetric response. researchgate.net
The design of chemosensors for detecting multiple analytes is another key research direction. By creating arrays of alizarin-based probes with slightly different modifications, it may be possible to generate unique colorimetric "fingerprints" for complex mixtures of metal ions or other analytes, allowing for their simultaneous identification and quantification. unam.edu.na
Q & A
Q. What are the recommended methods for synthesizing Alizarin-5-sulfonic Acid in a laboratory setting?
this compound can be synthesized via sulfonation of alizarin using concentrated sulfuric acid or oleum. Key steps include:
- Reaction Setup : Conduct sulfonation under controlled temperatures (e.g., 80–100°C) to avoid over-sulfonation or decomposition.
- Purification : Use recrystallization in aqueous ethanol to isolate the product. Monitor purity via thin-layer chromatography (TLC) with silica gel plates and UV visualization .
- Characterization : Confirm sulfonic acid group incorporation using FT-IR (S=O stretching at ~1040 cm⁻¹) and NMR (downfield shifts for aromatic protons adjacent to sulfonic groups) .
Q. How should researchers handle and store this compound to ensure safety and stability?
- Handling : Use chemical-resistant gloves (nitrile or neoprene) and safety goggles. Work in a fume hood to avoid inhalation of dust or aerosols .
- Storage : Keep in airtight, light-resistant containers at 4°C to prevent hygroscopic degradation. Label containers with hazard symbols (e.g., irritant) and CAS No. 6373-42-8 .
- Spill Management : Neutralize spills with sodium bicarbonate, collect using non-sparking tools, and dispose as hazardous waste .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- UV-Vis Spectroscopy : Detect λmax in aqueous solution (typically ~420–450 nm) for quantifying concentration via Beer’s Law .
- FT-IR : Identify sulfonic acid (S=O, O-H stretching) and quinoid structures (C=O stretches) .
- <sup>1</sup>H/<sup>13</sup>C NMR : Analyze aromatic proton environments (e.g., deshielding near sulfonic groups) and confirm molecular structure .
Advanced Research Questions
Q. How can researchers investigate the sulfonic acid group’s role in the compound’s reactivity and interactions?
- pH-Dependent Studies : Titrate this compound across pH 1–14 while monitoring UV-Vis spectral shifts to assess protonation/deprotonation effects .
- Coordination Chemistry : React with metal ions (e.g., Fe<sup>3+</sup>, Al<sup>3+</sup>) to study chelation behavior via spectrophotometry or cyclic voltammetry .
- Computational Modeling : Use DFT calculations to map electron density around the sulfonic group and predict reaction pathways .
Q. What strategies can mitigate degradation of this compound under varying pH and temperature conditions?
- Accelerated Stability Testing : Expose the compound to extreme conditions (e.g., 40°C, 75% humidity) and track decomposition via HPLC or mass spectrometry .
- Buffer Optimization : Test buffered solutions (e.g., phosphate, acetate) to identify pH ranges where the compound remains stable .
- Additive Screening : Evaluate antioxidants (e.g., BHT) or chelating agents (e.g., EDTA) to inhibit oxidation or metal-catalyzed degradation .
Q. How can contradictions in literature data on this compound’s solubility and spectral properties be resolved?
- Meta-Analysis : Systematically compare published solubility data (e.g., in water, DMSO) while noting experimental variables (temperature, purity) .
- Reproducibility Studies : Replicate key experiments (e.g., UV-Vis in controlled solvents) and validate methods using certified reference materials .
- Error Source Identification : Quantify instrumental errors (e.g., spectrophotometer calibration drift) and procedural biases (e.g., incomplete drying during synthesis) .
Methodological Guidelines
- Experimental Design : Follow ’s framework for replicable methods, including detailed protocols in supplementary materials.
- Data Presentation : Use tables to summarize spectral data (e.g., NMR peaks, IR bands) and statistical tools (e.g., RSD for replicate analyses) .
- Literature Review : Apply ’s approach to identify gaps (e.g., limited studies on photostability) and propose future research directions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
